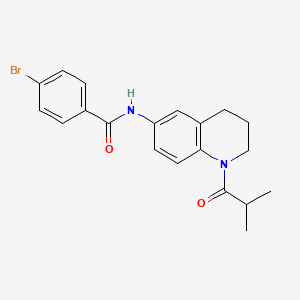
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
- Synthesis and Biological Applications: Compounds structurally related to tetrahydroquinoline and benzamide derivatives have been synthesized and evaluated for anticipated biological activities. These activities span a range of potential applications, including acting as ligands for various receptors, suggesting a utility in the development of therapeutic agents and diagnostic tools. The one-pot synthesis approach for creating dynamic quinazolinones and benzoxazinones highlights the versatility of similar compounds in chemical synthesis and biological research (El-Hashash et al., 2016).
Ligand-Receptor Interaction Studies
- Ligand for σ Receptors: Tetrahydroisoquinolinyl benzamides, including derivatives brominated at specific positions, have been synthesized and evaluated as potent ligands for σ receptors. These studies provide insights into the structural features essential for high affinity and selectivity towards σ2 receptors, indicating the potential use of similar compounds in neuropharmacology and oncology (Xu et al., 2007).
Fluorescent Sensors and Imaging Agents
- Fluorescent Sensors for Metal Ions: Related compounds have been developed as optical chemosensors for the selective detection of metal ions, such as Al3+. These sensors operate through mechanisms involving quenching and fluorescence enhancement, demonstrating the utility of structurally related benzamides in environmental monitoring and biological imaging (Anand et al., 2018).
Medicinal Chemistry and Drug Development
- Antiviral and Cytotoxic Activities: Derivatives of quinazolinones have been synthesized and assessed for their antiviral and cytotoxic properties, highlighting the potential of similar compounds in the development of new therapeutic agents. This research indicates a significant interest in exploring the biological activities of benzamide and tetrahydroquinoline derivatives for pharmaceutical applications (Selvam et al., 2010).
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWPHBPYUZHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


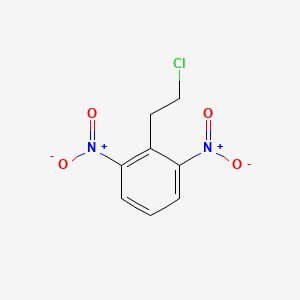
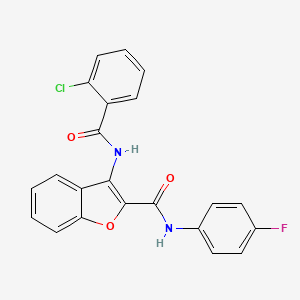
![2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B2574467.png)
![N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574468.png)


![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2574472.png)

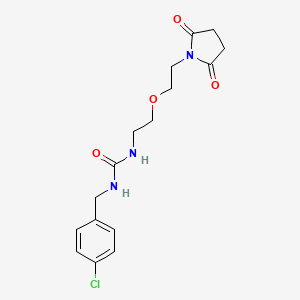

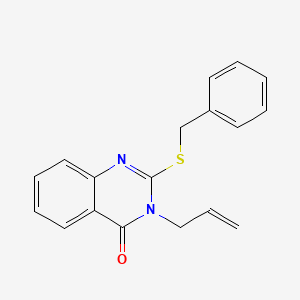
![Methyl 4-[(3-methyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidi n-2-ylthio)methyl]benzoate](/img/structure/B2574481.png)
![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)